molecular formula C14H14BrClN2O2 B6501694 5-bromo-2-chloro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide CAS No. 1396746-48-7

5-bromo-2-chloro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide

Cat. No.: B6501694
CAS No.: 1396746-48-7
M. Wt: 357.63 g/mol
InChI Key: FILOYNNHOBZVLL-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide is a synthetic organic compound that features a benzamide core substituted with bromine, chlorine, and a hydroxyethyl group linked to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide typically involves multi-step organic reactions:

    Bromination and Chlorination: The starting material, 2-chlorobenzamide, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.

    Pyrrole Introduction: The next step involves the formation of the pyrrole ring. This can be achieved through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.

    Hydroxyethylation: The final step is the introduction of the hydroxyethyl group. This can be done by reacting the intermediate with ethylene oxide or a similar reagent under basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the halogen atoms or to convert the hydroxy group into a hydrogen atom.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions using sodium azide (NaN₃) or thiourea under reflux conditions.

Major Products

    Oxidation: Formation of 5-bromo-2-chloro-N-[2-oxo-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide.

    Reduction: Formation of 5-bromo-2-chloro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide without halogens.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 5-bromo-2-chloro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide is studied for its potential as a biochemical probe. It can be used to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity allows for the modification of surfaces and the creation of functionalized materials.

Mechanism of Action

The mechanism by which 5-bromo-2-chloro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The hydroxyethyl group and the pyrrole ring can form hydrogen bonds and π-π interactions with proteins, potentially inhibiting their function or altering their activity. The halogen atoms may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-chlorobenzamide: Lacks the hydroxyethyl and pyrrole groups, making it less versatile in terms of reactivity.

    2-chloro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide: Lacks the bromine atom, which may affect its chemical properties and biological activity.

    5-bromo-2-chloro-N-[2-hydroxyethyl]benzamide: Lacks the pyrrole ring, which may reduce its potential for biological interactions.

Uniqueness

The presence of both halogen atoms and the hydroxyethyl-pyrrole moiety in 5-bromo-2-chloro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide makes it unique

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and uniqueness

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrClN2O2/c1-18-6-2-3-12(18)13(19)8-17-14(20)10-7-9(15)4-5-11(10)16/h2-7,13,19H,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILOYNNHOBZVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=C(C=CC(=C2)Br)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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